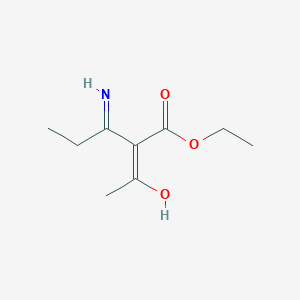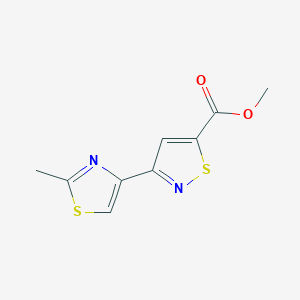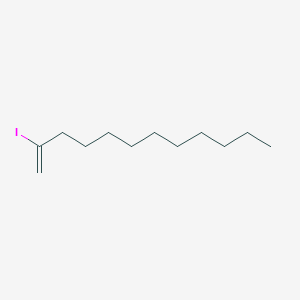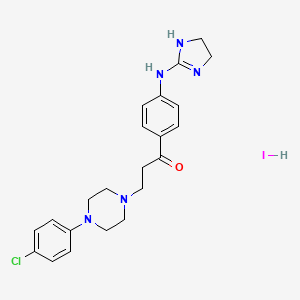methanone CAS No. 92686-45-8](/img/structure/B14341519.png)
[4-(4-Bromobutyl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobutyl)phenylmethanone: is an organic compound that features a bromobutyl group attached to a phenyl ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)phenylmethanone typically involves the bromination of butylbenzene derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of 4-(4-Bromobutyl)phenylmethanone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(4-Bromobutyl)phenylmethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Products include alcohols, amines, or thioethers.
Oxidation: Products include ketones or carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)phenylmethanone involves its ability to participate in nucleophilic substitution and oxidation reactions. The bromine atom serves as a good leaving group, making the compound reactive towards nucleophiles. The phenyl ring provides resonance stabilization, facilitating various chemical transformations .
Comparison with Similar Compounds
- (4-Bromobutoxy)benzene
- 4-Phenoxybutyl bromide
- Phenoxybutyl bromide
Uniqueness:
- The presence of both a bromobutyl group and a methanone group makes 4-(4-Bromobutyl)phenylmethanone unique compared to its analogs.
- Its reactivity and potential applications in diverse fields set it apart from similar compounds .
Properties
CAS No. |
92686-45-8 |
|---|---|
Molecular Formula |
C17H17BrO |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
[4-(4-bromobutyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H17BrO/c18-13-5-4-6-14-9-11-16(12-10-14)17(19)15-7-2-1-3-8-15/h1-3,7-12H,4-6,13H2 |
InChI Key |
BZCPIIQSBNKTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


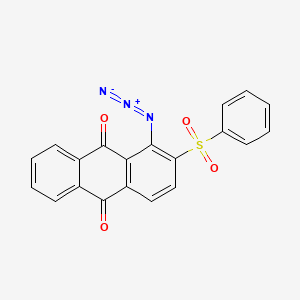
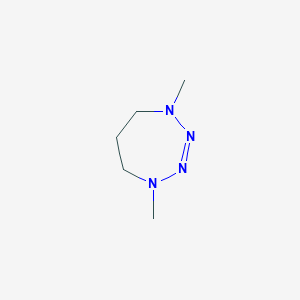
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)

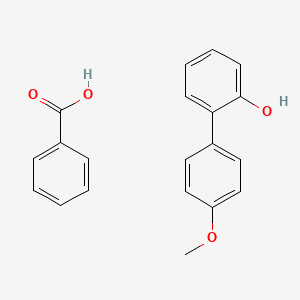
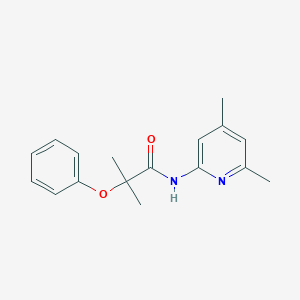
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
